molecular formula C19H16O6 B2977291 8-Formyl ophiopogonone B CAS No. 1316224-74-4

8-Formyl ophiopogonone B

Cat. No.: B2977291
CAS No.: 1316224-74-4
M. Wt: 340.331
InChI Key: HDJKXNHPMVFURN-UHFFFAOYSA-N
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Description

8-Formyl ophiopogonone B is a natural organic compound with the chemical formula C20H20O5. It belongs to the class of homoisoflavonoids, which are rare flavonoid derivatives known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Formyl ophiopogonone B involves several steps, starting from the appropriate precursors. One efficient method reported involves the regioselective synthesis of formyl/methyl-homoisoflavonoids. The process includes the use of specific catalysts and reagents under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound is typically carried out through the extraction from Ophiopogon japonicus. The plant material is processed to isolate the compound using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purification and quantification .

Chemical Reactions Analysis

Types of Reactions: 8-Formyl ophiopogonone B undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under appropriate conditions.

Major Products:

Mechanism of Action

The mechanism of action of 8-Formyl ophiopogonone B involves its interaction with various molecular targets and pathways. It has been shown to enhance autophagy, a cellular process that degrades and recycles cellular components, thereby providing neuroprotective effects. Additionally, it exhibits anti-inflammatory activity by suppressing the production of nitric oxide in activated macrophages .

Comparison with Similar Compounds

  • 6-Formylisoophiopogonone B
  • 8-Formylophiopogonanone B
  • Desmethylisoophiopogonone B

Comparison: 8-Formyl ophiopogonone B is unique due to its specific formyl group position, which influences its biological activity and chemical reactivity. Compared to similar compounds, it has shown distinct neuroprotective and anti-inflammatory properties, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxochromene-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21-22H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJKXNHPMVFURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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